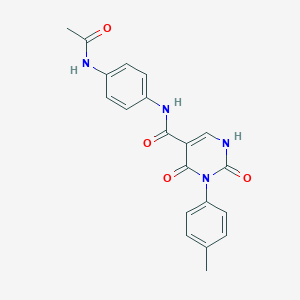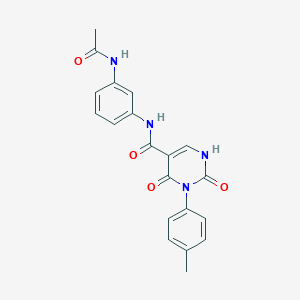![molecular formula C20H17FN6OS B6483985 2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 1039053-33-2](/img/structure/B6483985.png)
2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide” is a quinazoline derivative . Quinazolines are important heterocycles in medicinal chemistry, possessing a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Synthesis Analysis
Quinazolinones and quinazolines have been synthesized using various methodologies. For instance, Sojitra and colleagues reported a simple and efficient methodology for the synthesis of new 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-ylazo)-N-(2-substituted-4-oxo-4H-quinazolin-3-yl) benzene sulfonamide derivatives .Molecular Structure Analysis
The molecular formula of the compound is C19H16FN5O . It contains a quinazoline core, which is a bicyclic system, consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .Chemical Reactions Analysis
Quinazolinones and quinazolines are known to possess antibacterial activities, especially against gram-positive strains, and fungi through their interaction with the cell wall and DNA structures .Physical And Chemical Properties Analysis
The molecular weight of the compound is 349.4 g/mol . Other physical and chemical properties like solubility, melting point, boiling point, etc., are not mentioned in the retrieved papers.Scientific Research Applications
- AKOS032461344 has shown promise as an anticancer agent. Research suggests that it inhibits specific signaling pathways involved in cancer cell growth and survival .
- In vitro studies demonstrate its ability to suppress tumor cell proliferation and induce apoptosis (programmed cell death) in cancer cells .
- AKOS032461344 exhibits anti-inflammatory properties. It may modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis and inflammatory bowel diseases .
- Preclinical studies have highlighted its potential to reduce pro-inflammatory cytokines and oxidative stress .
- Some research indicates that AKOS032461344 has neuroprotective effects. It may enhance neuronal survival and protect against neurodegenerative conditions .
- Studies in animal models suggest that it could mitigate oxidative damage and inflammation in the brain .
- AKOS032461344 may impact cardiovascular health. It could influence blood vessel function and potentially reduce hypertension .
- Mechanisms related to vasodilation and endothelial function are under investigation .
- Preliminary studies suggest that AKOS032461344 possesses antimicrobial properties. It may inhibit the growth of certain bacteria and fungi .
- AKOS032461344 might play a role in metabolic regulation. It could affect glucose metabolism and insulin sensitivity .
- Investigations into its impact on diabetes and obesity are ongoing .
- AKOS032461344 has been explored for its potential in dermatology. It may influence skin cell proliferation and wound healing .
Anticancer Properties
Anti-inflammatory Effects
Neuroprotective Activity
Cardiovascular Applications
Antimicrobial Potential
Metabolic Disorders
Skin Health and Dermatological Applications
Other Areas of Interest
Future Directions
properties
IUPAC Name |
2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6OS/c1-12-10-17(27-26-12)24-18(28)11-29-20-23-16-5-3-2-4-15(16)19(25-20)22-14-8-6-13(21)7-9-14/h2-10H,11H2,1H3,(H,22,23,25)(H2,24,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWKIFCOJKBWMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-((4-fluorophenyl)amino)quinazolin-2-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-6-chloro-2-[(2,4-difluorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B6483905.png)
![(2Z)-6-chloro-2-[(2-chloro-4-fluorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B6483918.png)
![(2Z)-6-chloro-2-[(3-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B6483926.png)
![(2Z)-6-chloro-N-[(oxolan-2-yl)methyl]-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B6483930.png)
![(2Z)-6-chloro-N-[(oxolan-2-yl)methyl]-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B6483942.png)
![(2Z)-6-chloro-2-[(4-fluoro-3-methylphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B6483952.png)
![(2Z)-6-chloro-2-[(2-chloro-4-methylphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B6483957.png)
![(2Z)-6-chloro-2-[(3-chloro-4-methylphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B6483959.png)
![(2Z)-6-chloro-2-[(3-chloro-4-methoxyphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B6483962.png)
![(2Z)-6-chloro-2-[(2-fluoro-5-methylphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B6483964.png)
![2-fluoro-N-(4-methylphenyl)-5-{[(4-methylphenyl)methyl]sulfamoyl}benzamide](/img/structure/B6483974.png)
![2-methyl-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B6483981.png)

